Indan-1,2-dione-2-oxime

説明

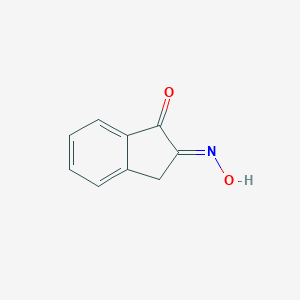

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2E)-2-hydroxyimino-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXMSPEUDRDPH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-10-1 | |

| Record name | 1, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oximino-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Indan 1,2 Dione 2 Oxime and Analogous Oximated Indanones

Direct Synthesis Protocols for Indan-1,2-dione-2-oxime: Reagents and Conditions

The direct synthesis of this compound typically involves the nitrosation of 1-indanone (B140024) at the C2 position. This transformation introduces the oxime functionality directly onto the indanone scaffold. A common and effective method involves the reaction of 1-indanone with an alkyl nitrite (B80452), such as butyl nitrite, in the presence of an acid catalyst.

One established protocol treats 1-indanone with butyl nitrite under acidic conditions. google.com The reaction is initiated by adding the nitrite reagent to a solution of the indanone. The formation of a precipitate indicates the progress of the reaction. The mixture is typically stirred for a short period before being quenched in ice water to isolate the crude product. Purification is then carried out by recrystallization from a suitable solvent, such as methanol, to yield the crystalline 2-oximino-1-indanone. google.com A reported synthesis using this approach achieved a yield of 76%. google.com

Another general approach to oximation involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). This method is widely applicable for the conversion of carbonyl compounds to their corresponding oximes.

Table 1: Direct Synthesis of 2-Oximino-1-indanone

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Indanone | Butyl nitrite, Acid | Stirring, followed by quenching in ice water | 76% | google.com |

Precursor-Based Synthetic Routes to this compound (e.g., Transformations from 1,2-Indanedione)

An alternative strategy for synthesizing this compound involves the selective oximation of a precursor molecule, 1,2-indanedione. This vicinal diketone offers two potential sites for reaction with an oximating agent like hydroxylamine. The key to this approach lies in controlling the regioselectivity of the reaction to favor the formation of the desired 2-oxime isomer.

The synthesis of the 1,2-indanedione precursor itself can be achieved through the oxidation of 1-indanone using reagents like selenium dioxide. wikipedia.org Once obtained, the 1,2-indanedione can be converted to the oxime. Research on substituted indan-1,2-diones indicates that the oximation reaction can proceed with high regioselectivity. For instance, in 4-methoxy-indan-1,2-dione, the nucleophilic attack by hydroxylamine preferentially occurs at the C2 carbonyl group. smolecule.com This selectivity is attributed to a combination of electronic and steric factors. The methoxy (B1213986) group at the C4 position deactivates the adjacent C1 carbonyl through resonance, making the C2 carbonyl more electrophilic and accessible for the nucleophilic attack. smolecule.com

This precursor-based route is valuable as it allows for the introduction of the oxime group at a late stage, which can be advantageous in multi-step syntheses. The regioselective hydrogenation of 1,2-indanedione has also been studied, further highlighting the differential reactivity of the two carbonyl groups, which underpins the potential for selective transformations like oximation. researchgate.net

Exploration of Chemo- and Regioselective Control in Oxime Formation on Indanone Substrates

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules derived from indanone scaffolds. In the context of oximation on substrates like 1,2-indanedione, regioselectivity determines which carbonyl group reacts to form the oxime.

As previously mentioned, electronic and steric factors inherent to the substrate play a crucial role. For substituted 1,2-indanediones, electron-donating or withdrawing groups on the aromatic ring can modulate the electrophilicity of the two carbonyl carbons, thereby directing the nucleophilic attack of hydroxylamine. In the case of 4-methoxy-indan-1,2-dione, the C2-carbonyl is favored for oximation due to the deactivating effect of the methoxy group on the C1-carbonyl. smolecule.com

Beyond substrate control, reaction conditions can also be manipulated to influence selectivity. Factors such as the choice of solvent, temperature, and the specific oximation reagent can affect the outcome of the reaction. While the direct oximation of unsubstituted 1,2-indanedione is less commonly detailed in terms of regioselectivity in the provided results, the principles of controlling reactions on this diketone are evident from studies on its regioselective hydrogenation. Research has shown that under specific catalytic conditions (e.g., using Pt/Al2O3 catalysts), the C2-keto group can be hydrogenated with full regioselectivity. researchgate.net This demonstrates that the two carbonyls are electronically distinct, a property that can be exploited for selective oximation.

Catalytic Approaches in the Formation of this compound and Related Structures

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and scope of organic transformations, including those involving indanone oximes. While the direct catalytic formation of this compound is an area of ongoing research, significant progress has been made in catalytic reactions of indanone oxime derivatives to create more complex and valuable structures.

A notable example is the copper-catalyzed coupling reaction of indanone oxime acetates with thiols. rsc.orgrsc.org This method provides a novel pathway to synthesize 2,3-difunctionalized 1-indenones. The protocol is valued for its mild reaction conditions, operating at room temperature, and its tolerance of a broad range of functional groups on both the oxime acetate and the thiol. rsc.orgrsc.org This transformation proceeds without the need for an external oxidant and leads to the formation of β-thioenaminones, which are versatile synthetic intermediates. rsc.org The proposed mechanism involves the formation of a copper-enamine intermediate, which then couples with the thiol. rsc.org

Table 2: Cu-Catalyzed Coupling of Indanone Oxime Acetates with Thiols

| Catalyst | Reactants | Key Features | Product Type | Reference |

|---|

Furthermore, catalytic methods are instrumental in the synthesis of the indanone core itself. For instance, rhodium(III) catalysis can be used for the chemo- and regioselective carbocyclization of 2-alkynyl aryl ketones to form 1-indanones. nih.gov

Sustainable and Green Chemistry Paradigms in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the synthesis of this compound and its precursors, several sustainable approaches have been explored.

One green method for synthesizing oximes involves a solvent-free reaction. The conversion of various carbonyl compounds into their corresponding oximes can be achieved by simply grinding the reactants—the carbonyl compound, hydroxylamine hydrochloride, and sodium hydroxide—without any solvent. researchgate.net This mechanochemical approach minimizes waste and energy consumption.

For reactions involving indanone precursors, the use of water as a solvent and a recyclable catalyst represents a significant step towards sustainability. An efficient and mild method for the synthesis of indeno[1,2-b]quinoxaline derivatives from 1,2-indanedione utilizes β-cyclodextrin as a supramolecular catalyst in water. researchgate.netmdpi.com This procedure is noted for being simpler, milder, and less toxic than many traditional methods. A key advantage is the ability to recover and reuse the β-cyclodextrin catalyst without a significant loss of activity. researchgate.netmdpi.com

Probing the Chemical Reactivity and Transformation Mechanisms of Indan 1,2 Dione 2 Oxime

Mechanistic Studies of Electrophilic and Nucleophilic Reactions Involving the Oxime Moiety

The oxime functionality (C=N-OH) in Indan-1,2-dione-2-oxime is amphiphilic, meaning it can react as both a nucleophile and an electrophile. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the hydroxyl group can be protonated or converted into a good leaving group, making the nitrogen susceptible to nucleophilic attack.

Nucleophilic Character: The nitrogen atom of the oxime can participate in nucleophilic reactions. For instance, it can be alkylated or acylated under appropriate conditions. The nucleophilicity of the oxime nitrogen is influenced by the electronic effects of the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group at the C-1 position can decrease the electron density on the oxime nitrogen, thereby modulating its nucleophilicity compared to simple ketoximes.

Electrophilic Character: The electrophilicity of the oxime group is enhanced upon protonation of the hydroxyl group or its conversion into a better leaving group, such as a tosylate or acetate (B1210297). This activation facilitates the attack of nucleophiles on the imine carbon. A notable example of leveraging this reactivity is the copper-catalyzed coupling reaction of indanone oxime acetates with thiols, which leads to the formation of 2,3-difunctionalized indenones rsc.org. This transformation proceeds through the activation of the oxime, followed by nucleophilic attack of the thiol.

Investigations into the Reactivity Profile of Carbonyl Groups within the this compound Scaffold

The carbonyl group at the C-1 position of this compound is a primary site for nucleophilic attack. Its reactivity is comparable to that of other α-keto oximes and is influenced by both steric and electronic factors. The indane ring imposes some steric hindrance, but the carbonyl group remains accessible to a variety of nucleophiles.

The presence of the adjacent oxime group can influence the electrophilicity of the carbonyl carbon. The oxime can exert a -I (inductive) effect, which would enhance the electrophilicity of the carbonyl carbon. Nucleophilic addition to the carbonyl group can lead to the formation of alcohols, cyanohydrins, and other addition products. The reactivity of this carbonyl group is crucial for constructing more complex molecular architectures based on the indanone scaffold.

The reactivity of the carbonyl group in this compound can be compared to that in the well-studied Indane-1,3-dione. In Indane-1,3-dione, the two carbonyl groups flank an active methylene (B1212753) group, making it a versatile precursor in various condensation reactions nih.govencyclopedia.pub. While this compound lacks this central active methylene group, the lone carbonyl at C-1 is expected to undergo typical carbonyl reactions.

Analysis of Rearrangement Reactions and Fragmentation Pathways of the Oximated Indanone System

Oximated indanone systems are known to undergo characteristic rearrangement and fragmentation reactions, which are often triggered by acidic conditions or upon ionization in a mass spectrometer.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. For ketoximes like this compound, this rearrangement would lead to the formation of a lactam, a cyclic amide. The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom wikipedia.orgscielo.br. In the case of this compound, this would involve the migration of the C-1 carbonyl-containing fragment, leading to a ring expansion and the formation of a substituted quinoline (B57606) derivative. However, studies on the Beckmann rearrangement of 6-methoxyindanone oximes have shown that unexpected products can also be formed, such as 2-sulfonyloxyindanone and dimeric products, highlighting the complex nature of this transformation in the indanone system nih.gov.

Fragmentation Pathways: The fragmentation of oximes upon electron ionization in mass spectrometry can provide valuable structural information. A common fragmentation pathway for oximes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the oxime oxygen followed by β-cleavage nih.govresearchgate.netdntb.gov.ua. The presence of the carbonyl group and the cyclic nature of the indanone scaffold in this compound would likely lead to complex fragmentation patterns. Another potential fragmentation is α-cleavage, which involves the breaking of a bond adjacent to the atom with the radical cation, typically initiated by the loss of a non-bonding electron from the oxygen or nitrogen atom libretexts.org.

Strategies for Selective Derivatization: Alkylation, Acylation, and Other Functionalizations of the Oxime and Indanone Ring

The presence of multiple reactive sites in this compound allows for selective derivatization to synthesize a variety of functionalized molecules.

O-Alkylation and O-Acylation of the Oxime: The hydroxyl group of the oxime can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. O-alkylation can be a useful strategy to protect the oxime group or to introduce specific functionalities researchgate.net.

N-Alkylation and N-Acylation of the Oxime: While less common, N-alkylation and N-acylation of the oxime nitrogen can also be achieved under specific conditions, leading to the formation of nitrones or related compounds.

Functionalization of the Indanone Ring: The aromatic part of the indanone ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reactivity will be influenced by the existing substituents. The methylene group at C-3 can also be a site for functionalization, for instance, through radical reactions or after deprotonation if a strong base is used. Furthermore, the synthesis of various substituted 1-indanones through methods like Friedel-Crafts acylation and alkylation provides a route to differently functionalized precursors for this compound beilstein-journals.orgnih.govresearchgate.netgoogle.com.

Below is a table summarizing potential derivatization reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base | Oxime ether |

| O-Acylation | Acyl chloride, Base | Oxime ester |

| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PPA) | Lactam |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, HCN) | Alcohol, Cyanohydrin |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-unsaturated ketone |

Participation of this compound in Cycloaddition and Condensation Reactions (e.g., Knoevenagel and Michael-type reactions for related indanediones)

While direct studies on the participation of this compound in cycloaddition and condensation reactions are scarce, its reactivity can be inferred from related indanedione systems.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration wikipedia.org. Indane-1,3-dione is well-known to undergo Knoevenagel condensation at its active methylene group nih.govencyclopedia.pubnih.gov. For this compound, the carbonyl group at C-1 could potentially react with active methylene compounds in a Knoevenagel-type reaction, leading to the formation of an α,β-unsaturated system. The reaction would likely require a mild base to avoid side reactions involving the oxime group.

Michael-type Reactions: Michael addition is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound wikipedia.org. If this compound first undergoes a Knoevenagel condensation to form an α,β-unsaturated ketone, this product could then serve as a Michael acceptor. Furthermore, the enolate of the indanone part could potentially act as a Michael donor in reactions with suitable acceptors researchgate.netnih.gov. The reactivity of related 2-arylmethylidene-1,3-indandiones in Michael and "anti-Michael" additions with nucleophiles highlights the potential for such transformations researchgate.net.

Cycloaddition Reactions: The oxime functionality itself can participate in certain cycloaddition reactions. For example, nitrones, which can be formed from the N-alkylation of oximes, are known to undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidines.

The following table outlines the potential participation of this compound in these reactions based on the reactivity of related compounds.

| Reaction | Reactant | Potential Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-unsaturated indanone oxime |

| Michael Addition (as acceptor after Knoevenagel) | Nucleophile (e.g., enolate, amine) | 1,4-addition product |

| 1,3-Dipolar Cycloaddition (as nitrone derivative) | Alkene | Isoxazolidine-fused indanone |

Coordination Chemistry of Indan 1,2 Dione 2 Oxime As a Ligand System

Rational Design of Indan-1,2-dione-2-oxime as a Ligand for Metal Complexation

The efficacy of this compound as a ligand stems from the deliberate arrangement of its functional groups, which are conducive to forming stable chelate rings with metal ions. The design incorporates an α-keto-oxime moiety within a rigid indane framework. This structure provides a pre-organized binding site that minimizes the entropic penalty upon complexation.

The key features contributing to its design as a superior chelating agent are:

Bidentate Nature : The molecule possesses two key donor sites: the nitrogen atom of the oxime group and the oxygen atom of the adjacent ketone group. This arrangement allows it to act as a bidentate ligand, forming a thermodynamically stable five-membered chelate ring upon coordination with a metal ion.

Hard and Soft Donor Atoms : The presence of a "hard" oxygen donor and a borderline "soft" nitrogen donor allows for effective coordination with a wide range of metal ions, from hard Lewis acids to softer ones.

Oxime Group Functionality : The oxime group is a cornerstone of its chelating ability. The presence of a weakly acidic hydroxyl group and a slightly basic nitrogen atom makes vicinal oximes versatile ligands. bingol.edu.trbiosciencejournals.com The oxime group's nitrogen is an excellent σ-donor, which helps in stabilizing various oxidation states of metal ions. ijcce.ac.ir Furthermore, the oxime functionality can be deprotonated, leading to the formation of anionic oximato complexes with enhanced stability.

Electronic Effects : The conjugated system of the indane ring can influence the electronic properties of the donor atoms, modulating the strength and nature of the metal-ligand bonds. The oxime group at position 2 is known to alter the reactivity and solubility of the parent indanedione, enabling facile chelation with metal ions.

The rational design of ligands is a pivotal aspect of modern coordination chemistry, aiming to create molecules with specific properties for applications in catalysis, sensing, and materials science. rsc.org this compound exemplifies this approach, where a combination of steric and electronic features are harnessed to create a highly effective and versatile chelating agent.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent like ethanol, methanol, or DMF. biosciencejournals.com The reaction mixture is often refluxed to ensure completion. biosciencejournals.com The resulting solid complexes can be isolated by filtration, washed, and dried. The stoichiometry of the complexes, commonly 1:1 or 1:2 (Metal:Ligand), can be controlled by the molar ratios of the reactants. biosciencejournals.comresearchgate.net

Spectroscopic techniques are indispensable for characterizing the resulting metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of ligand coordination. Key spectral changes observed upon complexation include a shift in the ν(C=N) (azomethine) stretching vibration to a lower frequency, indicating the involvement of the oxime nitrogen in bonding to the metal ion. tandfonline.com The ν(C=O) (carbonyl) stretch also typically shifts to a lower wavenumber, confirming the participation of the carbonyl oxygen in chelation. researchgate.net The broad ν(O-H) band of the oxime group may disappear upon deprotonation or shift significantly if involved in hydrogen bonding within the complex structure. tandfonline.com New, weaker bands may also appear in the far-IR region, corresponding to the ν(M-N) and ν(M-O) vibrations.

| Compound | ν(O-H) (oxime) | ν(C=O) (ketone) | ν(C=N) (oxime) | ν(N-O) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|---|

| L | ~3350 br | ~1680 s | ~1615 m | ~1050 m | - | - |

| [M(L)₂] | - or shifted | ~1655 s | ~1600 m | ~1220 m | ~530 w | ~480 w |

Note: Values are typical representations based on data for similar α-keto-oxime and vic-dioxime complexes. bingol.edu.trtandfonline.comresearchgate.net s = strong, m = medium, w = weak, br = broad.

¹H-NMR Spectroscopy : For diamagnetic complexes (e.g., with Zn(II), Ni(II) in a square planar geometry, or Cd(II)), ¹H-NMR spectroscopy is a powerful tool. ijsr.inresearchgate.net The resonance for the oxime proton (-OH) would typically disappear upon deprotonation during complex formation. biosciencejournals.com The signals for the aromatic and methylene (B1212753) protons of the indane framework may experience shifts due to changes in the electronic environment upon metal coordination.

UV-Visible Spectroscopy and Magnetic Susceptibility : These techniques provide insight into the coordination geometry of the complexes. For transition metal ions with unpaired electrons (e.g., Cu(II), Co(II)), the d-d electronic transitions observed in the UV-Vis spectrum are characteristic of the coordination environment (e.g., octahedral, tetrahedral). ijsr.in Magnetic moment measurements at room temperature can distinguish between high-spin and low-spin complexes and help confirm the geometry. ijsr.in For instance, Cu(II) complexes often exhibit magnetic moments corresponding to one unpaired electron and display distorted octahedral geometry. ijsr.inacs.org

Mass Spectrometry : Mass spectrometry helps in confirming the stoichiometry and molecular weight of the synthesized complexes. researchgate.net

Elucidation of Metal-Ligand Binding Modes and Coordination Geometries

This compound primarily functions as a monoanionic bidentate ligand, coordinating through the carbonyl oxygen and the deprotonated oxime nitrogen (O, N donor set). This binding mode results in the formation of a stable five-membered chelate ring.

The coordination number and geometry of the central metal ion are determined by the metal's nature, its oxidation state, and the stoichiometry of the complex.

Square Planar Geometry : For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square planar complexes of the type [M(L)₂] are commonly formed. These complexes are typically diamagnetic. scispace.com

Tetrahedral Geometry : Metal ions such as Zn(II) and some Co(II) complexes may adopt a tetrahedral geometry, particularly in [M(L)₂] type complexes where steric hindrance might be a factor. ijsr.inresearchgate.net

Octahedral Geometry : In many cases, metal ions like Co(II), Ni(II), and Cu(II) achieve a six-coordinate octahedral geometry. bingol.edu.tr This can occur in [M(L)₂X₂] type complexes, where X represents a monodentate ligand like water, ammonia, or a halide, or in [M(L)₃] complexes if the ligand remains neutral. For 1:2 complexes of the type [M(L)₂], octahedral geometry is often completed by the coordination of two solvent molecules. ijsr.in Copper(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. ijcce.ac.ir

The determination of these geometries relies on a combination of spectroscopic data (especially UV-Vis) and magnetic susceptibility measurements. ijcce.ac.irijsr.in

| Complex Formula | Metal Ion | Proposed Geometry | Magnetic Moment (μ_eff, B.M.) |

|---|---|---|---|

| [Cu(L)₂(H₂O)₂] | Cu(II) | Distorted Octahedral | ~1.90 |

| [Ni(L)₂] | Ni(II) | Square Planar | Diamagnetic |

| [Co(L)₂(H₂O)₂] | Co(II) | Octahedral | ~4.8 - 5.2 (High Spin) |

| [Zn(L)₂] | Zn(II) | Tetrahedral | Diamagnetic |

Note: Data is illustrative, based on common findings for similar N,O-donor oxime ligands. ijsr.inacs.org

Computational Studies on the Electronic Structure and Stability of this compound Metal Chelates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings and provide deeper insights into the properties of metal complexes. scispace.comacs.org For this compound chelates, computational studies can elucidate several key aspects:

Geometry Optimization : DFT calculations can predict the most stable geometric structure of the complexes, including bond lengths and angles. These theoretical structures can be compared with experimental data (e.g., from X-ray crystallography, if available) to validate the proposed coordination modes. scispace.com Studies on similar vic-dioxime complexes have shown that DFT can accurately predict square planar or octahedral geometries. scispace.com

Electronic Structure and Bonding : Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in UV-Vis spectra and the chemical reactivity of the complexes. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the kinetic stability of the molecule. researchgate.net Natural Population Analysis (NPA) can be used to calculate the atomic charges, revealing the extent and direction of the ligand-to-metal charge transfer upon coordination. scispace.com

Vibrational Analysis : Theoretical frequency calculations can predict the IR spectrum of the complex. A good correlation between the calculated and experimental vibrational frequencies serves to confirm the proposed structure of the complex. scispace.com

Stability Analysis : The binding energy of the metal to the ligand can be calculated to provide a quantitative measure of the stability of the chelate. Negative binding energies are indicative of stable complex formation. scispace.com Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds, which may further stabilize the complex structure. scispace.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| Ni-N Bond Length | ~1.90 Å | Indicates covalent interaction |

| Ni-O Bond Length | ~1.88 Å | Indicates covalent interaction |

| N-Ni-N Bond Angle | ~178° | Confirms near-square planar geometry |

| HOMO-LUMO Gap (ΔE) | ~2.5 eV | Relates to electronic transitions and stability |

| Binding Energy | Negative Value | Indicates thermodynamic stability of the complex |

Note: Values are representative examples based on DFT studies of similar square planar Ni(II)-oxime complexes. scispace.com

Advanced Spectroscopic and Structural Elucidation of Indan 1,2 Dione 2 Oxime

Comprehensive NMR Spectroscopic Analysis for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution, including the connectivity of atoms and their spatial arrangement. For unsymmetrical ketoximes like Indan-1,2-dione-2-oxime, NMR is crucial for assigning the (E) or (Z) configuration of the oxime group and for understanding the conformation of the five-membered ring.

Typically, a ¹H NMR spectrum would reveal signals for the four protons on the aromatic ring and the two protons of the methylene (B1212753) (CH₂) group at the C3 position. The chemical shifts and coupling constants of the aromatic protons would confirm their substitution pattern, while the methylene protons might appear as a singlet or as distinct signals depending on the molecular symmetry and solvent. The proton of the oxime's hydroxyl group (-NOH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

A ¹³C NMR spectrum would provide information on the carbon framework, with distinct signals expected for the two carbonyl/oxime carbons (C1 and C2), the methylene carbon (C3), and the six carbons of the aromatic ring. The chemical shifts of C1 and C2 would be particularly informative in confirming the presence of the ketone and oxime functionalities.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) | Assignment |

| ¹H | Data not reported | - | - | - |

| ¹³C | Data not reported | - | - | - |

Application of High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₇NO₂), the expected exact mass would be calculated and compared against the experimental value to confirm its molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum (using techniques like Electron Ionization, EI, or Electrospray Ionization, ESI) would offer structural proof. Expected fragmentation pathways for this compound could include the loss of the hydroxyl group (•OH), the nitroso group (•NO), or carbon monoxide (CO), leading to characteristic fragment ions that help elucidate the molecular structure. However, specific experimental HRMS data and detailed fragmentation analysis for this compound have not been widely published.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | Data not reported | Data not reported | Molecular Ion |

| Fragments | Data not reported | Data not reported | - |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

The most definitive structural information for this compound comes from a single-crystal X-ray diffraction study. iucr.org This technique has provided an unambiguous determination of its molecular geometry and intermolecular interactions in the solid state.

The study revealed that this compound crystallizes in the monoclinic space group P2₁/n. iucr.org A key finding is that the molecule adopts a planar geometry. iucr.orgresearchgate.net The atoms of the indane ring system and the exocyclic oxime group lie nearly in the same plane. The N1–O1 bond distance of 1.400 (2) Å is consistent with a single bond. iucr.org

Crucially, in the crystal lattice, molecules of this compound form tandem hydrogen-bonded dimers. iucr.orgresearchgate.net These dimers are organized into pairs that are arranged orthogonally to each other. The hydrogen bonding involves the oxime's hydroxyl group (O1-H) acting as a donor to the ketonic oxygen atom (O2) of an adjacent molecule, and the oxime nitrogen (N1) of the first molecule accepting a hydrogen bond from the C-H group at the C7 position of a second neighboring molecule. iucr.org

Table 3: Crystal and Structural Refinement Data for this compound

| Parameter | Value | Reference |

| Chemical formula | C₉H₇NO₂ | iucr.org |

| Crystal system | Monoclinic | iucr.org |

| Space group | P2₁/n | iucr.org |

| a (Å) | 7.910 (1) | iucr.org |

| b (Å) | 12.339 (2) | iucr.org |

| c (Å) | 7.961 (1) | iucr.org |

| β (°) | 108.97 (1) | iucr.org |

| Volume (ų) | 734.4 (2) | iucr.org |

| Z | 4 | iucr.org |

| R-factor | 0.044 | iucr.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, an IR spectrum would be expected to show characteristic absorption bands for several key groups:

O-H stretch: A broad band, typically in the 3400-3200 cm⁻¹ region, corresponding to the hydroxyl group of the oxime.

C-H stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the CH₂ group just below 3000 cm⁻¹.

C=O stretch: A strong absorption band for the ketone carbonyl group, typically found in the 1750-1700 cm⁻¹ range for five-membered rings.

C=N stretch: A band for the oxime C=N bond, usually appearing in the 1680-1620 cm⁻¹ region.

N-O stretch: An absorption associated with the N-O single bond, often observed around 960-930 cm⁻¹. thieme-connect.de

Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar C=C bonds of the aromatic ring and the C=N bond. Despite the utility of these techniques, detailed and assigned IR and Raman spectra for this compound are not currently available in peer-reviewed literature.

Table 4: Vibrational Spectroscopy Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| Data not reported | - | IR / Raman |

Electronic Absorption and Fluorescence Spectroscopy for Investigating Electronic Transitions and Photophysical Behavior

Electronic spectroscopy (UV-Visible absorption) provides insights into the electronic transitions within a molecule. The conjugated system of this compound, which includes the benzene (B151609) ring, the dione (B5365651) system, and the oxime, is expected to absorb UV or visible light.

Studies involving the formation of this compound from the reaction of ninhydrin (B49086) and hydroxylamine (B1172632) have reported the formation of a colored product. Specifically, one study describes the formation of a violet complex with a maximum absorbance (λ_max) at 375 nm. This absorption is likely due to π→π* and n→π* transitions within the conjugated chromophore. The photophysical properties, including fluorescence (emission spectrum, quantum yield, and lifetime), have not been documented in the literature. Such data would be valuable for understanding the excited state behavior of the molecule and assessing its potential in applications such as fluorescent probes or photosensitizers.

Table 5: Electronic Absorption and Photophysical Data for this compound

| Parameter | Value | Conditions |

| λ_max (nm) | 375 | In phosphate (B84403) buffer (product of reaction) |

| Molar Absorptivity (ε) | Data not reported | - |

| Emission λ_max (nm) | Data not reported | - |

| Fluorescence Quantum Yield (Φ_F) | Data not reported | - |

Mechanistic Insights into Biochemical and Bioinorganic Interactions of Indan 1,2 Dione 2 Oxime

Investigation of Enzyme Binding and Modulatory Mechanisms of Indan-1,2-dione-2-oxime

The indandione framework is recognized for its capacity to inhibit various enzymes, a property that can be attributed to its unique structural features. researchgate.net Derivatives of indandione have demonstrated inhibitory effects against a range of enzymes, including those involved in inflammation and coagulation. mdpi.comnih.gov For instance, certain 2-arylidene-1,3-indandiones have been shown to inhibit enzymes like soybean lipoxygenase (LOX) and proteases such as trypsin and thrombin. mdpi.comnih.gov The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors by binding to the enzyme's active site, while others may function as non-competitive inhibitors by binding to an allosteric site. bioninja.com.au

The inhibitory potential of these compounds is often linked to their hydrophobicity. nih.gov Studies on related 1,2-diones, such as isatins, have shown that increased hydrophobicity correlates with greater inhibitory potency against carboxylesterases (CE), enzymes crucial for the metabolism of numerous drugs. nih.gov While specific kinetic studies on this compound are not extensively detailed in the available literature, the general activity of the indandione class suggests it may act as an enzyme modulator. The presence of the oxime group in this compound introduces distinct electronic and steric properties that could influence its binding affinity and specificity for different enzyme targets. smolecule.com For example, some indanone derivatives are known to be effective and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases. beilstein-journals.org

Table 1: Enzyme Inhibitory Activity of Selected Indandione Derivatives

| Compound | Target Enzyme | Inhibitory Activity/Observations | Reference |

|---|---|---|---|

| 2-Arylidene-1-indandiones | Soybean Lipoxygenase (LOX) | Strong inhibition observed for some derivatives. | mdpi.com |

| 2-Arylidene-1-indandiones | Trypsin and Thrombin | Very strong inhibition on proteolysis by certain derivatives. | mdpi.comnih.gov |

| Isatins (Indole-2,3-diones) | Carboxylesterases (CE) | Potent, specific inhibitors; potency related to hydrophobicity. | nih.gov |

| C6-substituted 1-indanones | Monoamine Oxidase B (MAO-B) | Effective and selective inhibitors. | beilstein-journals.org |

| Chalcone-based 2-arylidene-1,3-indandiones | Mushroom Tyrosinase | Superior activity with IC50 values in the micromolar range. | researchgate.net |

Molecular Interactions with Biomolecules and Elucidation of Reaction Pathways

Indan-1,2-dione, the parent compound of the oxime, is well-known for its reaction with amino acids, a characteristic exploited in forensic science for the detection of latent fingerprints on porous surfaces. wikipedia.orgchemicalbook.com The reaction proceeds through the formation of a colored and fluorescent product. nih.gov The mechanism involves the reaction of the diketone with the amino group of an amino acid. nih.gov

The introduction of an oxime group at the 2-position of the indandione structure, as in this compound, alters its reactivity. The oxime group itself can participate in various reactions, including oxidation to nitrile oxides or reduction to the corresponding amine. smolecule.com These transformations can lead to derivatives with different biological properties. smolecule.com

Interactions with larger biomolecules like proteins are also anticipated. The carbonyl and oxime functionalities can participate in hydrogen bonding with amino acid residues within a protein's binding site. nih.gov In some cases, covalent interactions may also occur. For instance, the α,β-unsaturated ketone motif present in some indandione derivatives can act as a Michael acceptor, leading to covalent modification of nucleophilic residues like cysteine in proteins. nih.gov Studies on 4-methoxy-indan-1,2-dione 2-oxime suggest potential binding to specific proteins and enzymes, which could alter their activity. smolecule.com

Table 2: Potential Molecular Interactions of this compound

| Biomolecule | Type of Interaction | Potential Outcome | Reference |

|---|---|---|---|

| Amino Acids | Reaction with amino groups | Formation of colored/fluorescent adducts | wikipedia.orgnih.gov |

| Proteins (general) | Hydrogen bonding, hydrophobic interactions | Reversible binding and modulation of protein function | nih.gov |

| Proteins (with nucleophilic residues) | Covalent modification (e.g., Michael addition) | Irreversible inhibition of enzyme activity | nih.gov |

| Cellular Receptors | Interaction with signaling pathway components | Influence on cellular responses | smolecule.com |

Redox Chemistry and Its Implications in Biological Contexts for this compound

The redox properties of indandione derivatives are an important aspect of their biological activity. Some of these compounds have demonstrated antioxidant potential by scavenging free radicals. smolecule.com For example, certain 2-arylidene-1-indandiones show moderate to strong interaction with the stable DPPH free radical. nih.gov This antioxidant activity is influenced by the substituents on the arylidene moiety.

Conversely, the cyclic 1,2-dione structure also has the potential to participate in redox cycling. rsc.org This process can lead to the generation of reactive oxygen species (ROS), which can have cytotoxic effects. The biological implications of the redox chemistry of this compound are therefore complex. On one hand, its antioxidant properties could be beneficial in conditions of oxidative stress. On the other hand, pro-oxidant activity could be harnessed for therapeutic purposes, such as in anticancer strategies. The specific redox behavior would likely depend on the biological environment, including the presence of reducing agents and metal ions.

Table 3: Redox Properties of Related Indandione Derivatives

| Compound/Class | Redox Activity | Method of Observation | Reference |

|---|---|---|---|

| 2-Arylidene-1-indandiones | Antioxidant (DPPH radical scavenging) | In vitro assays | nih.gov |

| 2-Arylidene-1-indandione (specific derivative) | Moderate superoxide (B77818) anion scavenging | In vitro assays | mdpi.comnih.gov |

| Cyclic 1,2-diones | Potential for reversible oxidation | In vitro studies with proteins | rsc.org |

Role of Chelation in Modulating Biochemical Processes Initiated by this compound

The oxime group is a well-known chelating agent, capable of forming stable complexes with various metal ions. biosciencejournals.comresearchgate.net The presence of the oxime functionality in this compound imparts the ability to chelate metal ions, a property that can significantly modulate its biochemical activity. The coordination of the oxime group with metal ions can alter the electronic properties and steric profile of the molecule, potentially enhancing or modifying its interaction with biological targets. researchgate.net

The formation of metal complexes can influence a range of biological processes. For instance, metal chelation by oxime derivatives has been shown to be important for their biological activities, which can include antimicrobial and anticancer effects. biosciencejournals.com The reactivity of the coordinated oxime group can be different from that of the free ligand, leading to metal-induced or metal-mediated reactions. researchgate.net In the context of enzyme inhibition, the chelation of metal cofactors essential for enzyme activity could be a possible mechanism of action. The specific effects of chelation will depend on the metal ion involved and the stoichiometry of the resulting complex.

Table 4: Chelation Properties and Potential Biochemical Implications

| Property | Description | Potential Biochemical Consequence | Reference |

|---|---|---|---|

| Metal Ion Chelation | The oxime group can bind to various metal ions. | Alteration of the compound's biological activity. | biosciencejournals.com |

| Formation of Metal Complexes | Can stabilize different oxidation states of metals. | Modulation of redox properties and catalytic activity. | biosciencejournals.com |

| Reactivity of Coordinated Oxime | The coordinated oxime can undergo metal-mediated reactions. | Formation of new bioactive species. | researchgate.net |

Computational Modeling and Docking Studies for Predicting Biochemical Interaction Mechanisms

Computational methods, particularly molecular docking, are valuable tools for predicting and understanding the biochemical interactions of small molecules like this compound. These studies can provide insights into how a ligand might bind to the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

For the broader class of indandione derivatives, docking studies have been employed to elucidate their mechanism of action as enzyme inhibitors. mdpi.comnih.gov For example, in the case of 2-arylidene-1-indandiones as inhibitors of soybean LOX, docking studies have shown that these molecules can block the hydrophobic domain of the enzyme, preventing the substrate from accessing the active site. mdpi.com Similarly, docking studies of chalcone-based 2-arylidene-1,3-indandiones as tyrosinase inhibitors have revealed hydrogen bonding and hydrophobic interactions with critical amino acids in the enzyme's binding site. researchgate.net

While specific docking studies for this compound are not widely reported, the existing data for related compounds suggest that such analyses would be highly informative. Computational modeling could predict its binding affinity for various enzymes and help to rationalize its potential biological activities. The results from such studies can guide the design of more potent and selective derivatives.

Table 5: Representative Molecular Docking Studies of Indandione Derivatives

| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 2-Arylidene-1-indandiones | Soybean Lipoxygenase (LOX) | Inhibitor blocks the hydrophobic domain, preventing substrate access. | mdpi.com |

| Chalcone-based 2-arylidene-1,3-indandiones | Mushroom Tyrosinase | Formation of hydrogen bonds and hydrophobic interactions with key active site residues. | researchgate.net |

| Indane-1,3-dione analogues | Human Neutrophil Elastase (HNE) | Prediction of binding interactions within the active site. | nih.gov |

| 2-Arylidene-indan-1,3-dione derivatives | Albumin and Caspase 3 receptor | Hydrogen bonding with amino acids and potential interaction with the receptor. | nih.gov |

Emerging Research Applications of Indan 1,2 Dione 2 Oxime in Chemical Sciences

Strategic Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of Indan-1,2-dione-2-oxime makes it a promising precursor for the synthesis of complex heterocyclic molecules. The reactivity of the oxime and ketone functionalities can be exploited to construct fused ring systems and spirocyclic compounds, which are prevalent in natural products and pharmaceuticals.

Drawing parallels from the well-established chemistry of related diazo compounds, such as 2-diazo-1H-indene-1,3(2H)-dione, reveals potential synthetic pathways. Diazo compounds are known to be versatile synthons for generating nitrogen-containing heterocycles through transition metal-catalyzed reactions. researchgate.net For instance, 2-diazo-1H-indene-1,3(2H)-dione has been successfully employed in cobalt-catalyzed C-H/N-H [4+1] spirocyclization reactions to form spiro indene-2,1'-isoindolinones. researchgate.net It is conceivable that this compound could participate in analogous cyclization or rearrangement reactions, potentially through activation of the oxime group, to yield valuable heterocyclic structures like oxindoles and their derivatives. nih.gov The indane-1,3-dione scaffold, a close relative, is a known substrate for producing bis-thiazole derivatives through reactions involving hydrazinecarboxamide. nih.gov These established synthetic routes for related indane diones highlight the latent potential of the oxime derivative as a key building block.

| Precursor Compound | Reaction Type | Resulting Heterocycle | Ref. |

| 2-Diazo-1H-indene-1,3(2H)-dione | Co(II)-catalyzed [4+1] spirocyclization | Spiro indene-2,1'-isoindolinones | researchgate.net |

| 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) | Reaction with N-aryl-2-oxopropane-hydrazonoyl chlorides | Bis-thiazoles | nih.gov |

| Fluoro- and chloro-substituted anilides | Intramolecular α-arylation | Substituted oxindoles | nih.gov |

Exploration of this compound in the Context of Materials Science and Organic Electronic Devices

The indandione core is recognized for its electron-accepting properties, making its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. nih.govmdpi.com Indane-1,3-dione derivatives have been incorporated into push-pull chromophores for use in dye-sensitized solar cells and as components of photoinitiating systems for polymerization. nih.govresearchgate.net

This compound, with its conjugated π-system and polarizable functional groups, shares these promising characteristics. The introduction of the oxime group can further modulate the electronic properties of the indane scaffold. Research in this area could focus on:

Organic Semiconductors: Synthesizing polymers or small molecules incorporating the this compound unit for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Non-linear Optical (NLO) Materials: Investigating the NLO properties of its derivatives, as the push-pull nature of the electronic structure could lead to significant second- or third-order optical nonlinearities.

Photosensitive Materials: Exploring its potential in photopolymerization or as a component in photoresists, leveraging the photochemical reactivity of the dione-oxime system.

The versatility of the oxime group allows for the attachment of various functional moieties, enabling the systematic tuning of properties like solubility, morphology, and electronic energy levels, which are crucial for optimizing device performance.

Design and Synthesis of this compound Derivatives for Advanced Medicinal Chemistry Research

The indandione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov Derivatives have been investigated as anticoagulants, anti-inflammatory agents, antivirals, and anticancer agents. nih.govnih.gov For example, certain 2-arylidene-indan-1,3-dione derivatives exhibit notable antiproliferative activity. nih.gov

This compound presents a valuable starting point for the design and synthesis of new therapeutic agents. The oxime functionality is particularly attractive for developing prodrugs. A prodrug strategy can be employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability. The hydroxyl group of the oxime can be chemically modified, for instance, by esterification, to create a more lipophilic derivative that can more easily cross cell membranes. Once inside the body, this ester linkage could be cleaved by metabolic enzymes to release the active parent drug in a controlled or targeted manner.

Future research could involve the synthesis of a library of this compound derivatives with diverse substituents to screen for various biological activities. The goal would be to identify lead compounds for further development into novel therapeutics for a range of diseases.

| Compound Class | Potential Biological Activity | Ref. |

| Indandione Derivatives | Anticoagulant, Anti-inflammatory, Anticancer | nih.gov |

| 2-Arylidene-indan-1,3-dione Derivatives | Antiproliferative, Antiviral, Antibacterial | nih.gov |

| 4-Methoxy-indan-1,2-dione 2-oxime Analogs | Antioxidant, Antimicrobial, Enzyme Inhibition | smolecule.com |

Investigation of the Photochemical and Photophysical Properties for Potential Research Applications

The interaction of molecules with light is fundamental to applications ranging from photochromic materials to photodynamic therapy. The conjugated system of this compound suggests it possesses interesting photochemical and photophysical properties worthy of investigation.

Studies on related compounds provide a glimpse into this potential. For example, the sensitized photoexcitation of 2-diazo-1H-indene-1,3(2H)-dione, a structurally similar compound, has been shown to undergo novel photochemical reactions. beilstein-journals.org Furthermore, the introduction of an oxime group into other cyclic systems, such as diarylcyclopentenones, has been found to significantly influence their photochromic (light-induced reversible color change) behavior and thermal stability. rsc.org This suggests that the oxime moiety in this compound could play a crucial role in its response to light.

A systematic investigation of its photophysical properties, including absorption and fluorescence spectra, quantum yields, and excited-state lifetimes, is a necessary first step. Such studies could reveal its potential for use in:

Molecular Switches: Where the molecule can be reversibly switched between two or more stable states using light.

Photosensitizers: For applications in photodynamic therapy or photocatalysis, where the molecule absorbs light and transfers the energy to another molecule.

Fluorescent Probes: For sensing and imaging applications in biology and materials science.

The photochemical reactivity could also be harnessed for synthetic applications, enabling the light-induced construction of complex molecular architectures.

Future Research Directions and Unexplored Avenues for Indan 1,2 Dione 2 Oxime

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For Indan-1,2-dione-2-oxime, future research will likely focus on moving beyond traditional synthesis methods, which can involve harsh reagents and generate significant waste.

Key areas for advancement include:

Green Catalysis: Exploring the use of biocatalysts or environmentally friendly metal catalysts could offer milder and more selective synthetic pathways. For instance, the use of β-cyclodextrin as a supramolecular catalyst has shown promise in the synthesis of related indeno[1,2-b]quinoxaline derivatives in water, suggesting a potential green route for intermediates of this compound. mdpi.com

Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry could accelerate reaction times and potentially lead to higher yields and cleaner reaction profiles compared to conventional heating.

A significant challenge in the synthesis of this compound and its precursors is the potential for side reactions. For example, in the synthesis of related indanones, auto-condensation products can form, reducing the yield of the desired product. Future synthetic strategies must address these selectivity issues to be truly efficient.

Deepening the Understanding of Structure-Reactivity and Structure-Biochemical Activity Relationships through Advanced Computational Chemistry

Computational chemistry offers a powerful lens through which to examine the intricate relationship between a molecule's structure and its chemical and biological behavior. For this compound, computational studies can provide invaluable insights that guide experimental work.

Future computational investigations could focus on:

Quantum Mechanical Calculations: High-level quantum mechanical calculations can elucidate the electronic structure, molecular orbital energies, and reactivity indices of this compound. This information is crucial for predicting its behavior in chemical reactions and its potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: To explore the biochemical potential of this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with various enzymes and receptors. researchgate.net Subsequent molecular dynamics simulations can then provide a more dynamic picture of these interactions over time.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By synthesizing and testing a series of this compound derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity. researchgate.net This can accelerate the discovery of new derivatives with enhanced potency or selectivity.

Computational studies have already been employed to investigate the interaction of the parent compound, 1,2-indanedione, with amino acids for fingerprinting applications, demonstrating the utility of these methods in understanding the reactivity of this class of compounds. rsc.org

Discovery of Novel Catalytic Applications and Organocatalysis involving this compound

The unique structural features of this compound, including its oxime and diketone functionalities, suggest its potential as a ligand in catalysis or as an organocatalyst itself.

Unexplored avenues in this area include:

Transition Metal Catalysis: The oxime and carbonyl groups of this compound can act as coordinating sites for metal ions, forming complexes with potential catalytic activity. tandfonline.com Research could focus on synthesizing and characterizing these metal complexes and evaluating their efficacy in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown rapidly. uni-giessen.de this compound and its derivatives could potentially act as organocatalysts, for example, in asymmetric reactions, by leveraging hydrogen bonding or other non-covalent interactions to control stereoselectivity. rsc.org

Photoredox Catalysis: The conjugated system of this compound suggests it may have interesting photophysical properties. Investigating its potential as a photosensitizer in photoredox catalysis could open up new avenues for sustainable and efficient chemical synthesis.

The development of novel catalytic systems is a continuous endeavor, and the exploration of this compound in this context could lead to the discovery of new and powerful catalytic tools.

Integration of this compound into Supramolecular Architectures and Nanomaterials Research

The ability of molecules to self-assemble into well-defined supramolecular structures is the foundation of nanoscience and materials chemistry. The structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials.

Future research could explore:

Crystal Engineering: By systematically studying the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) of this compound, it may be possible to design and synthesize crystalline materials with specific topologies and properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to coordinate with metal ions could be exploited to construct coordination polymers and MOFs. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Functional Nanomaterials: By incorporating this compound into polymers or other nanomaterials, it may be possible to create functional materials with unique optical, electronic, or sensing properties.

The integration of this compound into the realm of materials science is a largely unexplored area with the potential for significant innovation.

Addressing Scalability and Efficiency Challenges for Broad Academic Research Accessibility

For any compound to be widely studied and utilized by the academic research community, its synthesis must be scalable, efficient, and cost-effective. Addressing the challenges associated with the production of this compound is crucial for its broader adoption.

Key challenges and future directions include:

Process Optimization: A thorough investigation of reaction parameters, such as solvent, temperature, and catalyst loading, is necessary to optimize the synthesis of this compound and its precursors. smolecule.com This can lead to increased yields, reduced reaction times, and improved purity.

Development of Robust Purification Methods: Efficient and scalable purification methods are essential for obtaining high-purity this compound. This may involve exploring alternative purification techniques beyond traditional column chromatography, such as crystallization or precipitation.

Collaboration and Knowledge Sharing: Open communication and collaboration between synthetic chemists and researchers in other fields will be vital for identifying and overcoming the barriers to the widespread use of this compound.

By addressing these scalability and efficiency challenges, the scientific community can unlock the full potential of this compound and pave the way for its use in a wide range of research applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Indan-1,2-dione-2-oxime, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, aldehydes may react with indan-dione derivatives under catalytic conditions (e.g., nanocatalysts like Fe₃O₄ nanoparticles) to form oxime intermediates . Optimization involves adjusting temperature (e.g., 0–80°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst loading. Characterization via NMR (¹H/¹³C), IR (to confirm oxime C=N bond at ~1600 cm⁻¹), and melting point analysis (lit. 209°C, decomposition) is critical for verifying purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to safety data sheets (SDS) for disposal guidelines (e.g., incineration for organic wastes) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and oxime protons (δ ~10.5 ppm).

- IR : Confirm C=O (1680–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches.

- XRD : Resolve crystallographic data to distinguish polymorphs, if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 209°C vs. 152–154°C) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, polymorphs, or misidentification (e.g., confusion with 2-Indanone oxime, CAS 3349-63-1). Use DSC to analyze thermal behavior and HPLC (≥95% purity threshold) to confirm compound identity. Cross-validate with CAS registry numbers (e.g., 15028-10-1 for this compound) .

Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for oxime formation. Pair with isotopic labeling (e.g., ¹⁵N in oxime groups) to experimentally validate mechanistic pathways .

Q. How should researchers design experiments to analyze the catalytic efficiency of this compound in multicomponent reactions?

- Methodological Answer :

- Experimental Design : Vary catalyst loadings (0.5–5 mol%) and monitor reaction kinetics via GC-MS or in situ FTIR.

- Data Analysis : Calculate turnover frequency (TOF) and compare with control reactions (no catalyst). Use Arrhenius plots to determine activation energy .

Q. What statistical approaches are recommended for evaluating reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate experiments and apply Student’s t-test (p < 0.05) to assess significance of yield variations. Report confidence intervals (±SD) and use ANOVA for multi-factor optimization studies (e.g., solvent vs. temperature effects) .

Data Presentation and Critical Analysis

Q. How can researchers effectively present conflicting spectral data in publications?

- Methodological Answer : Use tables to compare literature vs. observed values (e.g., IR peaks, NMR shifts). Annotate deviations with potential explanations (e.g., solvent effects, impurities). Reference IUPAC guidelines for spectral reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。